molecular formula C10H14 B14333571 6-Methyl-2,3,4,5-tetrahydro-1H-indene CAS No. 99304-56-0

6-Methyl-2,3,4,5-tetrahydro-1H-indene

Cat. No.: B14333571
CAS No.: 99304-56-0
M. Wt: 134.22 g/mol
InChI Key: UCAIRUYOPTUKEN-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,5-tetrahydro-1H-indene is a chemical compound with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a methyl group at the 6th position and a partially saturated indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3,4,5-tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 6-Methyl-1H-indene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the cyclization of appropriate precursors under acidic conditions, followed by reduction.

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3,4,5-tetrahydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Further reduction can lead to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is typical.

    Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and alcohols.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

6-Methyl-2,3,4,5-tetrahydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2,3,4,5-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-indene: Lacks the methyl group at the 6th position.

    1H-Indene: Fully unsaturated indene ring.

    6-Methyl-1H-indene: Unsaturated counterpart with a methyl group at the 6th position.

Uniqueness

6-Methyl-2,3,4,5-tetrahydro-1H-indene is unique due to its partially saturated ring structure and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

99304-56-0

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1H-indene

InChI

InChI=1S/C10H14/c1-8-5-6-9-3-2-4-10(9)7-8/h7H,2-6H2,1H3

InChI Key

UCAIRUYOPTUKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)CC1

Origin of Product

United States

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